molecular formula C19H29Cl2N5O B589923 Etoperidone-d8 Hydrochloride CAS No. 1329796-60-2

Etoperidone-d8 Hydrochloride

Cat. No.: B589923
CAS No.: 1329796-60-2
M. Wt: 422.424
InChI Key: BHKPQZVLIZKSAG-USILMEKGSA-N
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Description

Etoperidone-d8 Hydrochloride: is a deuterium-labeled form of Etoperidone Hydrochloride. It is an atypical antidepressant that was introduced in Europe in 1977. The compound is a phenylpiperazine-substituted triazole derivative, classifying it as an analog of tradozone. The deuterium labeling is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .

Mechanism of Action

Target of Action

Etoperidone-d8 Hydrochloride primarily targets serotonergic receptors and adrenergic receptors . The major metabolite of Etoperidone, 1-(3’-chlorophenyl)piperazine (mCPP), binds with different affinity to these receptors .

Mode of Action

The activity of this compound is mainly driven by its major metabolite, mCPP . This metabolite acts as an agonist of 5-HT2c and an antagonist of 5-HT2a . This means it enhances the activity of 5-HT2c receptors while inhibiting the activity of 5-HT2a receptors .

Biochemical Pathways

This compound affects the central transmission of serotonin . It has the capacity to inhibit serotonin receptor but also to inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, Etoperidone also inhibits the α-adrenergic receptors .

Pharmacokinetics

Etoperidone is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of Etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .

Result of Action

The inhibition of serotonin and adrenergic receptors by this compound corresponds to the sedative and cardiovascular effects . The presence of both effects caused that the effective dose of etoperidone was poorly tolerated .

Action Environment

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into this compound, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors such as the presence of these isotopes .

Biochemical Analysis

Biochemical Properties

Etoperidone-d8 Hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The deuterium substitution can affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for tracing and quantifying biochemical processes. This compound interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes, which can alter the rate of metabolic reactions and provide insights into the drug’s behavior in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of neurotransmitter receptors, leading to changes in cell signaling and communication. Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The deuterium substitution can lead to differences in binding affinity and interaction strength with target proteins, which can affect the compound’s overall efficacy and potency. This compound may inhibit or activate specific enzymes, altering their activity and subsequently influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for maintaining its efficacy in long-term studies. Degradation of this compound can lead to the formation of metabolites with different biochemical properties, which may affect cellular function and experimental outcomes. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolic pathways. Threshold effects are often studied to determine the optimal dosage range for achieving desired outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, providing insights into its pharmacokinetic profile. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its breakdown and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetic and pharmacodynamic properties .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as different cellular environments may alter its interactions with biomolecules. Studying the subcellular localization of this compound provides valuable information on its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Etoperidone-d8 Hydrochloride involves the incorporation of deuterium into the Etoperidone Hydrochloride molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The general synthetic route includes the following steps:

    Formation of the Phenylpiperazine Core: The initial step involves the synthesis of the phenylpiperazine core, which is achieved through the reaction of 3-chlorophenylpiperazine with appropriate reagents.

    Substitution Reaction: The phenylpiperazine core undergoes a substitution reaction with a triazole derivative to form the triazole-substituted phenylpiperazine.

    Deuteration: The final step involves the incorporation of deuterium atoms into the molecule. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and yield of the final product. Quality control measures are implemented to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions: Etoperidone-d8 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound.

Scientific Research Applications

Etoperidone-d8 Hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Etoperidone-d8 Hydrochloride is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantitation in biological systems. This makes it a valuable tool in drug development and analytical chemistry .

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H/i11D2,12D2,13D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKPQZVLIZKSAG-USILMEKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCN2C(=O)N(C(=N2)CC)CC)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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